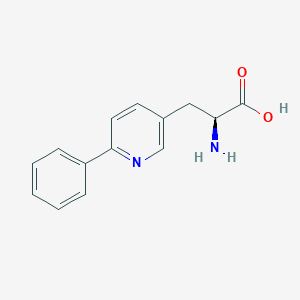
4-Bromo-2-methoxy-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methoxy-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-1,8-naphthyridine typically involves multicomponent reactions, Friedländer approaches, and metal-catalyzed synthesis. One common method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, resulting in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to achieve higher yields and purity, while ensuring cost-effectiveness and environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The naphthyridine core can participate in cycloaddition reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various metal catalysts. Reaction conditions often involve microwave irradiation, which enhances reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methoxy-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s photochemical properties make it useful in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It is used in the design of molecular probes and sensors for detecting various biological targets.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methoxy-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,7-Naphthyridine
- 2,6-Naphthyridine
- 2,7-Naphthyridine
Uniqueness
4-Bromo-2-methoxy-1,8-naphthyridine is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and potential applications. This structural uniqueness allows for distinct interactions in chemical and biological systems, setting it apart from other naphthyridine derivatives.
Eigenschaften
Molekularformel |
C9H7BrN2O |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
4-bromo-2-methoxy-1,8-naphthyridine |
InChI |
InChI=1S/C9H7BrN2O/c1-13-8-5-7(10)6-3-2-4-11-9(6)12-8/h2-5H,1H3 |
InChI-Schlüssel |
WCHRTWMYQQWWPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=CC=N2)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


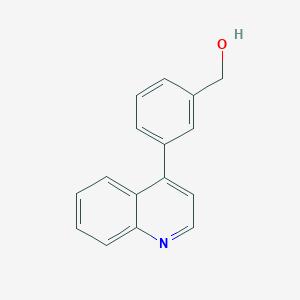
![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)


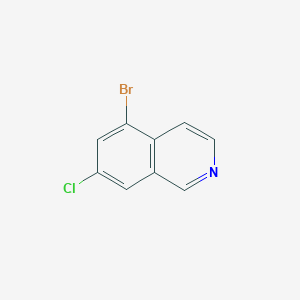
![N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide](/img/structure/B11872527.png)


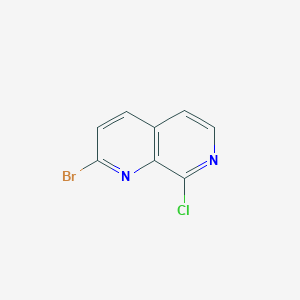
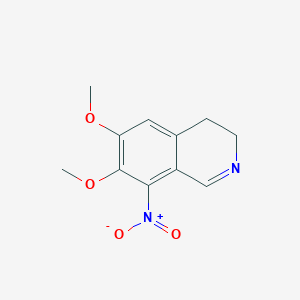
![3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate](/img/structure/B11872556.png)


